REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([O:9][CH2:10][F:11])=[CH:4][N:3]=1.O.[CH3:13][N:14](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:7]1[C:2]([C:13]#[N:14])=[N:3][CH:4]=[C:5]([O:9][CH2:10][F:11])[CH:6]=1 |f:3.4.5,^1:27,29,48,67|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)OCF
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Zinc cyanide
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Quantity
|
0.341 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
3.94 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The suspension was flushed with Argon (3×)
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted twice with Et2O
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (cyclohexane to cyclohexane/EtOAc 7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)OCF)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |